2-{[(3,4-DIMETHOXYPHENYL)SULFONYL]-3,5-DIMETHYLANILINO}ACETIC ACID
Overview
Description
2-{[(3,4-DIMETHOXYPHENYL)SULFONYL]-3,5-DIMETHYLANILINO}ACETIC ACID is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a sulfonyl group attached to a dimethoxyphenyl ring, which is further connected to a dimethylanilino group through an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-DIMETHOXYPHENYL)SULFONYL]-3,5-DIMETHYLANILINO}ACETIC ACID typically involves multiple steps, starting with the preparation of the intermediate compounds One common method involves the sulfonylation of 3,4-dimethoxyphenyl with a suitable sulfonyl chloride under basic conditions This intermediate is then reacted with 3,5-dimethylaniline in the presence of a coupling agent to form the desired product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-DIMETHOXYPHENYL)SULFONYL]-3,5-DIMETHYLANILINO}ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
2-{[(3,4-DIMETHOXYPHENYL)SULFONYL]-3,5-DIMETHYLANILINO}ACETIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(3,4-DIMETHOXYPHENYL)SULFONYL]-3,5-DIMETHYLANILINO}ACETIC ACID involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, affecting their function and activity. Additionally, the compound’s aromatic rings can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
2-{[(3,4-DIMETHOXYPHENYL)SULFONYL]-3,5-DIMETHYLANILINO}PROPIONIC ACID: Similar structure but with a propionic acid moiety instead of acetic acid.
2-{[(3,4-DIMETHOXYPHENYL)SULFONYL]-3,5-DIMETHYLANILINO}BUTYRIC ACID: Contains a butyric acid moiety, leading to different chemical properties.
Uniqueness
2-{[(3,4-DIMETHOXYPHENYL)SULFONYL]-3,5-DIMETHYLANILINO}ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across various scientific disciplines, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S/c1-12-7-13(2)9-14(8-12)19(11-18(20)21)26(22,23)15-5-6-16(24-3)17(10-15)25-4/h5-10H,11H2,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBAWDFTIWYFIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)O)S(=O)(=O)C2=CC(=C(C=C2)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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